1A-116

Descripción

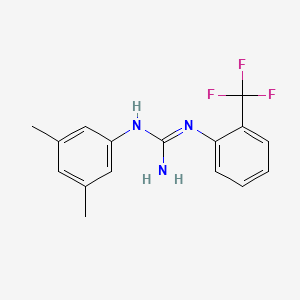

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)phenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3/c1-10-7-11(2)9-12(8-10)21-15(20)22-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H3,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIJFJSZZNOTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=NC2=CC=CC=C2C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430208-73-3 | |

| Record name | 1-(3,5-dimetilfenil)3-(2-(trifluorometil)phenil)guanidina | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 1A-116: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of 1A-116, a potent and specific inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1). Rac1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes and its aberrant activation is strongly associated with tumorigenesis, cancer progression, invasion, and metastasis.[1][2] 1A-116 has emerged as a promising therapeutic candidate, demonstrating significant antitumor and antimetastatic effects in various cancer models, including glioblastoma and breast cancer.

Core Mechanism of Action

1A-116 functions as a direct inhibitor of Rac1 activation. Its primary mechanism involves the disruption of the protein-protein interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[3] GEFs, such as Tiam1, Vav, and Dbl, are responsible for catalyzing the exchange of GDP for GTP on Rac1, leading to its conformational activation.

The inhibitory action of 1A-116 is highly specific and dependent on the presence of the Tryptophan 56 (Trp56) residue within the Rac1 protein.[3][4] By binding to a pocket encompassing this critical residue, 1A-116 sterically hinders the binding of GEFs, thereby preventing the activation of Rac1. Consequently, Rac1 remains in its inactive, GDP-bound state. This targeted inhibition is selective for Rac1, with studies showing no significant effect on the closely related Rho GTPase, Cdc42.[1]

The inhibition of Rac1 activation by 1A-116 leads to the modulation of numerous downstream signaling pathways, resulting in a range of anti-cancer effects. These include the inhibition of cell proliferation, suppression of cell cycle progression, induction of apoptosis, and a reduction in cell migration and invasion.[3][5][6]

Quantitative Data

The anti-proliferative activity of 1A-116 has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a potent effect, particularly in glioma and breast cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Glioblastoma | |||

| LN229 | Glioblastoma | ~20 | [5] |

| U-87 MG | Glioblastoma | ~25 | [5] |

| U252 | Glioblastoma | ~30 | [5] |

| U373 | Glioblastoma | ~40 | [5] |

| LN18 | Glioblastoma | ~50 | [5] |

| A172 | Glioblastoma | ~50 | [5] |

| T98G | Glioblastoma | >100 | [5] |

| Breast Cancer | |||

| F3II | Breast Carcinoma | 4 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 21 | [1] |

Table 1: Anti-proliferative Activity of 1A-116 in Various Cancer Cell Lines.

In addition to its effects on cell viability, 1A-116 has been shown to inhibit the Serum Response Element (SRE)-mediated gene transcription, a downstream event of Rac1 activation. The inhibition of SRE activity by 1A-116 varies depending on the activating GEF.

| Activating GEF | % Inhibition of SRE Activity | Reference |

| Vav family (Vav1, Vav2, Vav3) | 40-50% | [3] |

| Dbl | 60% | [3] |

| Tiam1 | 75% | [3] |

Table 2: Inhibition of GEF-Mediated SRE Activation by 1A-116.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of 1A-116.

Cell Proliferation Assay (Crystal Violet)

This assay is used to determine the effect of 1A-116 on cell viability.

-

Cell Seeding: Plate 3.5 x 10⁴ cells per well in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 1A-116 (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) for 72 hours.

-

Fixation: Discard the medium and fix the cells with methanol for 15 minutes.

-

Staining: Remove the methanol and stain the cells with a 0.5% crystal violet solution for 10 minutes.

-

Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Solubilization: Resuspend the crystal violet in a methanol-acetic acid (3:1) solution.

-

Measurement: Measure the absorbance at 595 nm using a microplate reader.

-

Analysis: Calculate the IC50 value using non-linear regression analysis.[5]

Rac1 Activation Pull-Down Assay

This assay specifically measures the levels of active, GTP-bound Rac1.

-

Cell Lysis: Lyse treated and untreated cells with a lysis buffer containing protease inhibitors.

-

Lysate Clarification: Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-Down: Incubate equal amounts of protein with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1, coupled to agarose beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for Rac1, followed by a secondary antibody.

-

Detection: Visualize the bands using a chemiluminescence detection system. The intensity of the band corresponds to the amount of active Rac1.[6][7][8][9][10]

In Vivo Orthotopic Glioblastoma Xenograft Model

This protocol outlines the evaluation of 1A-116's efficacy in a mouse model of glioblastoma.

-

Cell Preparation: Harvest and resuspend human glioblastoma cells (e.g., LN229) in a suitable medium.

-

Animal Anesthesia: Anesthetize immunodeficient mice according to approved animal care protocols.

-

Stereotactic Injection: Using a stereotaxic device, inject 2 x 10⁵ viable tumor cells in a 2 µL volume into the right striatum of the mouse brain.[5]

-

Tumor Establishment: Allow the tumors to establish for a defined period.

-

Treatment: Administer 1A-116 or a vehicle control via intraperitoneal (i.p.) injection daily at a specified dose (e.g., 20 mg/kg/day).[5]

-

Monitoring: Monitor the mice for tumor growth (e.g., via bioluminescence imaging if using luciferase-expressing cells) and overall health.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor size, neurological symptoms, or a set time point).

-

Analysis: Analyze survival data using Kaplan-Meier curves and statistical tests such as the Mantel-Cox log-rank test.[5]

Conclusion

1A-116 is a specific and potent inhibitor of Rac1, acting through the disruption of Rac1-GEF interactions. Its ability to modulate key cellular processes involved in cancer progression has been demonstrated through a variety of in vitro and in vivo experimental models. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of 1A-116 as a targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. mdpi.com [mdpi.com]

- 4. Additional Signaling Pathway Analysis Response Element Firefly Luciferase Vectors [promega.kr]

- 5. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Frontiers | Targeting Rac and Cdc42 GEFs in Metastatic Cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

1A-116 Rac1 Inhibitor: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of 1A-116, a rationally designed small molecule inhibitor of the Rac1 GTPase. This document details the quantitative data supporting its efficacy, comprehensive experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Rac1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeleton organization, cell proliferation, and migration.[1] Its aberrant activation is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2][3] The inhibitor 1A-116 was developed through a rational, structure-based drug discovery approach to specifically target and inhibit Rac1 activity. This was achieved by targeting the Tryptophan 56 (W56) residue, which is crucial for the interaction between Rac1 and its activating Guanine Nucleotide Exchange Factors (GEFs). By blocking this interaction, 1A-116 prevents Rac1 from transitioning to its active GTP-bound state, thereby inhibiting downstream signaling pathways involved in tumorigenesis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the 1A-116 inhibitor, including its physicochemical properties, binding affinities, and in vitro efficacy in various cancer cell lines.

Table 1: Physicochemical and Drug-Like Properties of 1A-116

| Property | Value |

| Molecular Weight | 307.32 g/mol |

| Predicted logP | 4.67 |

| Lipinski's Rule of Five | Compliant |

Table 2: In Silico Binding Affinities of 1A-116

| Target Protein | Mean Binding Affinity (kcal/mol) |

| Wild-type Rac1 (all conformers) | -6.02 ± 0.315 |

| Wild-type Rac1 | -5.59 ± 0.0139 |

| Rac1 W56F mutant | -6.08 ± 0.226 |

| Wild-type Cdc42 | -5.69 ± 0.0170 |

| Cdc42 F56W mutant | -6.09 ± 0.00994 |

Table 3: In Vitro Efficacy of 1A-116

| Cell Line | Cancer Type | IC50 Value | Reference |

| F3II | Breast Cancer | 4 µM | [3] |

| MDA-MB-231 | Breast Cancer | 21 µM | [3] |

| U-87 | Glioblastoma | Not specified | [5] |

| LN229 | Glioblastoma | Not specified | [5] |

Table 4: Inhibition of GEF-Mediated Serum Response Element (SRE) Activation by 1A-116

| GEF Family | GEF Protein | Percentage of Inhibition |

| Vav family | Vav1, Vav2, Vav3 | 40-50% |

| Dbl family | Dbl | 60% |

| Tiam1 family | Tiam1 | 75% |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of 1A-116 is the inhibition of the interaction between Rac1 and its activating GEFs. This interaction is critical for the exchange of GDP for GTP, which activates Rac1. The inhibitor was specifically designed to bind to a groove on the surface of Rac1 that includes the key residue Tryptophan 56 (W56), a residue essential for GEF binding. By occupying this site, 1A-116 sterically hinders the binding of GEFs such as Tiam1, Vav, and Dbl, thus preventing Rac1 activation.[4][5]

Activated Rac1 (Rac1-GTP) initiates a cascade of downstream signaling events that regulate cell motility, proliferation, and survival.[6][7] Key effectors of Rac1 include p21-activated kinases (PAKs) and the WAVE regulatory complex.[6][8] PAKs, upon activation by Rac1, can phosphorylate numerous substrates, leading to changes in the actin cytoskeleton and gene expression.[6] The WAVE complex, when activated by Rac1, stimulates the Arp2/3 complex, leading to actin polymerization and the formation of lamellipodia, which are essential for cell migration.[7] By inhibiting Rac1 activation, 1A-116 effectively blocks these downstream pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of the 1A-116 Rac1 inhibitor.

In Silico Docking

-

Objective: To predict the binding affinity and mode of interaction between 1A-116 and Rac1.

-

Protocol:

-

Protein and Ligand Preparation: Obtain the 3D structure of Rac1 from the Protein Data Bank (PDB). Prepare the 1A-116 structure and optimize its geometry using a molecular modeling software.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina) to perform molecular docking of 1A-116 into the binding site of Rac1, specifically targeting the region around Trp56.

-

Scoring and Analysis: The docking program calculates the binding energy (in kcal/mol) for various binding poses. The pose with the lowest binding energy is considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between 1A-116 and the amino acid residues of Rac1.

-

Rac1 Pull-Down Assay

-

Objective: To measure the levels of active, GTP-bound Rac1 in cells treated with 1A-116.

-

Protocol:

-

Cell Lysis: Treat cells with 1A-116 for the desired time and concentration. Lyse the cells in a buffer containing the p21-binding domain (PBD) of PAK1 fused to GST (GST-PAK-PBD), which specifically binds to GTP-bound Rac1.

-

Affinity Precipitation: Incubate the cell lysates with glutathione-sepharose beads. The beads will bind to the GST-PAK-PBD, which in turn is bound to active Rac1.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the amount of pulled-down Rac1 using a specific anti-Rac1 antibody. Total Rac1 levels in the initial cell lysates should also be determined as a loading control.

-

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Rac-GEF/Rac Signaling and Metastatic Dissemination in Lung Cancer [frontiersin.org]

- 4. Immunofluorescence for confocal imaging [protocols.io]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. GEFs: Dual regulation of Rac1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Cellular Target of 1A-116: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the cellular target and mechanism of action of 1A-116, a potent and specific small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying biological processes.

Executive Summary

1A-116 is a rationally designed small molecule that selectively targets Rac1 , a critical member of the Rho family of small GTPases.[1][2][3] Rac1 is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival.[1][2] Dysregulation of Rac1 signaling is frequently implicated in cancer progression and metastasis, making it a compelling therapeutic target.[1][2][4] 1A-116 exerts its inhibitory effect by disrupting the interaction between Rac1 and its activating proteins, the Guanine Nucleotide Exchange Factors (GEFs), thereby preventing the switch of Rac1 from its inactive GDP-bound state to its active GTP-bound state.[1][3][4] This targeted inhibition of Rac1 activation has demonstrated significant anti-tumor and anti-metastatic effects in various preclinical cancer models.[2][3][5]

The Cellular Target: Rac1 GTPase

The primary cellular target of 1A-116 is the Rac Family Small GTPase 1 (Rac1).[1][2] Rac1 functions as a molecular switch, cycling between an inactive GDP-bound form and an active GTP-bound form. The activation of Rac1 is mediated by GEFs, which catalyze the exchange of GDP for GTP. Once activated, Rac1-GTP binds to and activates downstream effector proteins, initiating a cascade of signaling events that regulate a wide array of cellular functions.

The inhibitory action of 1A-116 is highly specific and depends on a crucial amino acid residue within the Rac1 protein: Tryptophan 56 (Trp56) .[1][2][3] This residue is essential for the interaction between Rac1 and its GEF activators.[2] 1A-116 binds to a pocket on Rac1 that includes Trp56, sterically hindering the binding of GEFs such as Vav, Tiam1, Dbl, and P-Rex1.[1][3][6] This mechanism of action prevents the activation of Rac1, leading to the downstream inhibition of Rac1-mediated signaling pathways.[3][6] The specificity of 1A-116 for Rac1 is highlighted by its lack of effect on the closely related Rho GTPase, Cdc42, which has a phenylalanine at the corresponding position.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of 1A-116 with its target and its effects on cancer cells.

Table 1: Binding Affinity of 1A-116 for Rac1

| Parameter | Value | Method | Reference |

| Mean Binding Affinity | -6.02 ± 0.315 kcal/mol | In silico docking (Autodock Vina) | [2][7] |

| Binding Affinity to Rac1 W56F mutant | -5.59 ± 0.0139 kcal/mol | In silico docking | [2][7] |

| Binding Affinity to Cdc42 | -5.69 ± 0.0170 kcal/mol | In silico docking | [2][7] |

| Binding Affinity to Cdc42 F56W mutant | -6.09 ± 0.00994 kcal/mol | In silico docking | [2][7] |

Table 2: In Vitro Anti-proliferative Activity of 1A-116 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| F3II | Breast Cancer | 4 | [5][6] |

| MDA-MB-231 | Breast Cancer | 21 | [5][6] |

Table 3: In Vivo Antitumor and Antimetastatic Activity of 1A-116

| Animal Model | Treatment | Outcome | Reference |

| Orthotopic IDH-wt glioma model | 20 mg/kg/day i.p. | Dose-dependent antitumor effect and increased survival | [1][3][8] |

| Metastatic lung colonies model | 3 mg/kg i.v. daily for 21 days | ~60% reduction in metastatic lung colonies | [5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the Rac1 signaling pathway and the mechanism of inhibition by 1A-116.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]

- 8. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1A-116 Binding Site on Rac1: A Technical Guide to a Novel Allosteric Inhibition

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ras-related C3 botulinum toxin substrate 1 (Rac1) protein, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Its aberrant activation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the allosteric binding site for the novel Rac1 inhibitor, 1A-116. Developed through a rational, structure-based drug design approach, 1A-116 targets a key residue, Tryptophan 56 (W56), effectively inhibiting Rac1 activation by preventing its interaction with guanine nucleotide exchange factors (GEFs). This document details the discovery, mechanism of action, and pharmacological profile of 1A-116, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area.

Introduction: The Rationale for Targeting Rac1

Rac1 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This transition is tightly regulated by GEFs, which facilitate the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which promote GTP hydrolysis. In its active state, Rac1 interacts with a multitude of downstream effectors, such as p21-activated kinase (PAK1), to initiate signaling cascades that drive various cellular functions.[1] Dysregulation of Rac1 activity, often through overexpression or mutation, leads to uncontrolled cell growth, increased motility, and invasion, hallmarks of cancer.[2] The development of small molecule inhibitors that can specifically block Rac1 activation is therefore a highly sought-after strategy in oncology drug discovery.

Discovery of 1A-116: A Structure-Based Approach

The inhibitor 1A-116 was identified through a rational drug design strategy that leveraged the three-dimensional structure of Rac1.[2] This approach, a significant advancement from traditional high-throughput screening, allows for the targeted design of molecules with higher specificity and potency.

The Tryptophan 56 (W56) Binding Pocket

The design of 1A-116 was centered on a specific amino acid residue, Tryptophan 56 (W56), located in a surface cavity of Rac1.[2] This residue is crucial for the interaction between Rac1 and its activating GEFs.[2] By targeting this pocket, the aim was to develop a molecule that could physically block the GEF-Rac1 interaction, thereby preventing the GDP-GTP exchange and keeping Rac1 in its inactive state.

From Virtual Screening to Lead Optimization

The discovery process began with an in silico virtual screening of a large compound library to identify molecules with the potential to bind to the W56-containing pocket.[2] This was followed by medicinal chemistry efforts to optimize the lead compounds, leading to the synthesis of 1A-116, a more potent and specific analog.[3]

Mechanism of Action: Allosteric Inhibition of Rac1-GEF Interaction

1A-116 functions as an allosteric inhibitor of Rac1. Unlike competitive inhibitors that bind to the active site, 1A-116 binds to a distinct site on the Rac1 protein, the W56 pocket, inducing a conformational change that prevents the binding of GEFs.[1] This disruption of the protein-protein interaction is the key to its inhibitory effect.

The interaction of 1A-116 with the W56 pocket is stabilized by several key interactions, including hydrogen bonds between the guanidine group of 1A-116 and the backbone carbonyls of Asp57 and Ser71 of Rac1, as well as a π-π stacking interaction between the 3,5-dimethylphenyl group of 1A-116 and the indole ring of W56.[4]

Quantitative Data

The following tables summarize the key quantitative data characterizing the interaction of 1A-116 with Rac1 and its cellular effects.

| Parameter | Value | Method | Reference |

| Binding Affinity | |||

| Mean Binding Affinity (to Rac1 conformers) | -6.02 ± 0.315 kcal/mol | In Silico Docking (Autodock Vina) | [2] |

| In Vitro Potency | |||

| IC50 (F3II cells) | 4 µM | MTT Assay | [5] |

| IC50 (MDA-MB-231 cells) | 21 µM | MTT Assay | [5] |

| IC50 (LN229 cells) | See Figure 2B in reference | 2D Proliferation Assay | [6] |

| IC50 (U87MG cells) | See Figure 2B in reference | 2D Proliferation Assay | [6] |

Table 1: Binding Affinity and In Vitro Potency of 1A-116.

| GEF Family | GEFs Inhibited by 1A-116 | Reference |

| Vav | Vav1, Vav2, Vav3 | [1] |

| Dbl | Dbl | [1] |

| Tiam | Tiam1 | [1] |

| P-Rex | P-Rex1 | [5] |

Table 2: Guanine Nucleotide Exchange Factors (GEFs) whose interaction with Rac1 is inhibited by 1A-116.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the 1A-116 binding site and its effects on Rac1 signaling.

In Silico Docking of 1A-116 to Rac1

Objective: To predict the binding mode and affinity of 1A-116 to the Rac1 protein.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of Rac1 from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software such as AutoDockTools.

-

-

Ligand Preparation:

-

Generate the 3D structure of 1A-116.

-

Minimize the energy of the ligand structure and assign rotatable bonds.

-

-

Docking Simulation:

-

Define the grid box for docking to encompass the W56 binding site.

-

Perform the docking simulation using Autodock Vina.[2] The number of binding modes to generate and the exhaustiveness of the search should be optimized.

-

-

Analysis:

-

Analyze the resulting docking poses based on their predicted binding energies and clustering.

-

Visualize the protein-ligand interactions using software like PyMOL or VMD to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

-

Rac1 Pull-Down Activation Assay

Objective: To measure the levels of active, GTP-bound Rac1 in cells treated with 1A-116.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with desired concentrations of 1A-116 or vehicle control for a specified time.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a buffer containing a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1.[3] A typical lysis buffer is 20 mM Tris, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.5% NP40, 10% glycerol, supplemented with protease inhibitors.[3]

-

-

Affinity Precipitation:

-

Incubate the cell lysates with glutathione-sepharose beads to capture the GST-PBD-Rac1-GTP complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rac1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and quantify the band intensities to determine the relative amount of active Rac1.

-

Cell Proliferation (MTT) Assay

Objective: To determine the effect of 1A-116 on the proliferation of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of 1A-116 or vehicle control.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

-

Visualizations

Signaling Pathways

Caption: Rac1 Signaling Pathway and the Point of Inhibition by 1A-116.

Experimental Workflow: Rational Drug Design of 1A-116

Caption: Workflow for the Rational Drug Design of the Rac1 Inhibitor 1A-116.

Conclusion and Future Directions

The Rac1 inhibitor 1A-116 represents a significant advancement in the development of targeted cancer therapies. Its discovery through a rational, structure-based approach highlights the power of modern drug design methodologies. The unique allosteric mechanism of action, centered on the W56 binding site, offers a promising avenue for achieving high specificity and reducing off-target effects. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of 1A-116 and to design next-generation Rac1 inhibitors. Future research should focus on obtaining high-resolution co-crystal structures of Rac1 in complex with 1A-116 to further elucidate the precise binding interactions. Additionally, comprehensive preclinical studies are warranted to evaluate the efficacy and safety of 1A-116 in a broader range of cancer models, paving the way for its potential clinical translation.

References

- 1. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]

- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Tryptophan-56 in the Binding and Inhibitory Action of 1A-116 on Rac1

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of the Tryptophan-56 (W56) residue in the binding of the small molecule inhibitor 1A-116 to its target, the Rho GTPase Rac1. Understanding this key interaction is paramount for the rational design of next-generation Rac1 inhibitors and for elucidating the mechanism of action of 1A-116 in various pathological contexts, including cancer.

Executive Summary

1A-116 is a rationally designed inhibitor of Rac1, a protein frequently hyperactivated in a multitude of human cancers, where it drives processes central to tumor progression such as proliferation, migration, and invasion.[1][2][3] The specificity and inhibitory activity of 1A-116 are critically dependent on the presence of a tryptophan residue at position 56 (W56) within the Rac1 protein.[1][3][4] This residue forms a crucial hydrogen bond with the guanidine group of 1A-116, anchoring the inhibitor in the binding pocket and preventing the interaction of Rac1 with its activating proteins, the Guanine Nucleotide Exchange Factors (GEFs).[4] The absence of this tryptophan in closely related Rho GTPases, such as Cdc42, confers selectivity to 1A-116.[1][3][4] This guide will detail the quantitative binding data, experimental methodologies, and the underlying signaling pathways that establish the W56 residue as a linchpin for 1A-116's biological activity.

Quantitative Analysis of 1A-116 Binding Affinity

The binding affinity of 1A-116 to Rac1 and related proteins has been quantified using in silico docking studies, which have been corroborated by in vitro experimental data. The predicted binding affinities, expressed in kcal/mol, highlight the energetic favorability of the interaction with W56-containing proteins.

| Protein | Predicted Binding Affinity (kcal/mol) | Key Residue at Position 56 |

| Rac1 (Wild-Type) | -5.59 ± 0.0139 | Tryptophan (W) |

| Rac1 (P29S Mutant) | Not explicitly quantified, but inhibited by 1A-116 | Tryptophan (W) |

| Rac1 (Mean of all conformers) | -6.02 ± 0.315 | Tryptophan (W) |

| Cdc42 (Wild-Type) | -5.69 ± 0.0170 | Phenylalanine (F) |

| Cdc42 (F56W Mutant) | -6.09 ± 0.00994 | Tryptophan (W) |

Data sourced from computational docking analyses using AutoDock Vina.[4]

The data clearly demonstrates that the presence of a tryptophan at position 56, whether native to the protein (Rac1) or introduced through mutagenesis (Cdc42 F56W), results in a stronger predicted binding affinity for 1A-116.[4]

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in defining the role of the W56 residue in 1A-116 binding and function.

Site-Directed Mutagenesis

Objective: To create mutant versions of Rac1 and Cdc42 to investigate the importance of the residue at position 56 for 1A-116 activity.

Protocol:

-

Template DNA: Plasmids containing the coding sequences for wild-type Rac1 and Cdc42 are used as templates.

-

Primer Design: Specific oligonucleotide primers are designed to introduce the desired point mutations (e.g., W56F in Rac1 and F56W in Cdc42). These primers contain the mutated codon flanked by homologous sequences to the template DNA.

-

PCR Amplification: A high-fidelity DNA polymerase is used in a polymerase chain reaction (PCR) to amplify the entire plasmid, incorporating the mutagenic primers.

-

Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (prokaryotically derived template DNA). The newly synthesized, mutated DNA remains intact as it is unmethylated.

-

Transformation: The resulting mutated plasmids are transformed into competent E. coli for amplification.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

In Silico Docking Analysis

Objective: To predict the binding mode and affinity of 1A-116 to different protein structures.

Protocol:

-

Protein Structure Preparation: Three-dimensional crystal structures of Rac1 and Cdc42 (wild-type and mutant) are obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of 1A-116 is generated and its energy is minimized using a suitable force field.

-

Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations.[4] A grid box is defined to encompass the binding site of the protein, specifically including the W56 residue.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding poses of 1A-116. The predicted binding affinity (in kcal/mol) is calculated, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[4]

Serum Response Element (SRE) Reporter Assay

Objective: To measure the effect of 1A-116 on the downstream signaling activity of Rac1 and its mutants.

Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., COS-1) is cultured and co-transfected with a plasmid encoding a constitutively active form of Rac1 (or its mutants) and a reporter plasmid containing the firefly luciferase gene under the control of the Serum Response Element (SRE). A control plasmid, such as one expressing Renilla luciferase, is also co-transfected for normalization.

-

Treatment: After a suitable incubation period to allow for protein expression, the cells are treated with 1A-116 at various concentrations or a vehicle control.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized values are then used to determine the effect of 1A-116 on SRE-mediated gene expression, which is a downstream effector of Rac1 signaling.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Figure 1: Simplified Rac1 signaling pathway and the point of intervention for 1A-116.

Figure 2: Experimental workflow for validating the role of the W56 residue.

Conclusion

The Tryptophan-56 residue of Rac1 is a critical determinant for the binding and inhibitory activity of 1A-116. This has been robustly demonstrated through a combination of computational modeling and in vitro experimentation. The hydrogen bond formed between the indole side chain of W56 and the guanidine group of 1A-116 is the cornerstone of this molecular interaction. The high degree of conservation of this residue among Rac isoforms, and its variance in other Rho GTPases like Cdc42, provides a structural basis for the selectivity of 1A-116. For researchers in the field of oncology and drug development, the W56 residue represents a key targetable feature within the Rac1 protein, and the insights gained from the study of 1A-116 can guide the development of more potent and selective inhibitors of Rac-driven pathologies. The methodologies and data presented in this guide offer a comprehensive overview of the foundational evidence supporting the pivotal role of W56 in the mechanism of action of 1A-116.

References

- 1. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Rac1 Inhibitor 1A-116: A Technical Guide to its Effects on Actin Cytoskeleton Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule 1A-116 is a potent and specific inhibitor of Rac1, a key member of the Rho family of small GTPases. Rac1 is a critical regulator of actin cytoskeleton dynamics, and its aberrant activation is implicated in numerous pathologies, including cancer metastasis. This technical guide provides an in-depth overview of the effects of 1A-116 on the actin cytoskeleton. It details the molecular mechanism of 1A-116, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating 1A-116 and its potential as a therapeutic agent targeting actin-driven cellular processes.

Mechanism of Action of 1A-116

1A-116 functions as a specific inhibitor of Rac1 by preventing its activation by Guanine Nucleotide Exchange Factors (GEFs).[1] The inhibitory action of 1A-116 is dependent on the presence of the Tryptophan 56 (Trp56) residue within the Rac1 protein.[2] By binding to Rac1, 1A-116 sterically hinders the interaction with various GEFs, including Tiam1, Vav, Dbl, and P-Rex1, thereby preventing the exchange of GDP for GTP and maintaining Rac1 in its inactive state.[3] This inhibition of Rac1 activation leads to downstream effects on the actin cytoskeleton, including the disruption of lamellipodia and membrane ruffle formation, and a reduction in cell migration and proliferation.[4]

Quantitative Data on the Effects of 1A-116

The following tables summarize the key quantitative findings on the biological effects of 1A-116.

Table 1: IC50 Values of 1A-116 for Cell Proliferation

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| F3II | Mammary Carcinoma | 4 | [5] |

| MDA-MB-231 | Breast Cancer | 21 | [5] |

| LN229 | Glioblastoma | Not specified, but effective | [2] |

| U87MG | Glioblastoma | Not specified, but effective | [2] |

| AML patient cells | Acute Myeloid Leukemia | 3-24 | [5] |

Table 2: Effects of 1A-116 on Rac1 Activity and Cell Migration

| Parameter | Cell Line/System | Concentration of 1A-116 | Effect | Reference |

| Rac1-GTP Levels | F3II cells | 1 µM and 10 µM | Concentration-dependent reduction | [5] |

| Cell Migration | Glioblastoma cells | 10 µM | Significant reduction in area covered by cells | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of 1A-116 Action

The following diagram illustrates the signaling pathway affected by 1A-116, leading to altered actin dynamics.

Caption: 1A-116 inhibits Rac1 activation by GEFs, preventing downstream signaling to actin polymerization.

Experimental Workflow for Assessing 1A-116 Effects

The following diagram outlines a typical experimental workflow to investigate the impact of 1A-116 on actin-related cellular functions.

Caption: Workflow for evaluating the effects of 1A-116 on actin dynamics and cell migration.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of 1A-116 on the actin cytoskeleton.

Rac1 Activity Assay (PBD Pull-down)

This assay measures the amount of active, GTP-bound Rac1 in cells.

Materials:

-

PAK1 PBD (p21-binding domain) Agarose beads

-

1X Assay/Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol)

-

Protease inhibitors

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture cells to 80-90% confluency.

-

Treat cells with desired concentrations of 1A-116 or vehicle control for the specified time.

-

Lyse cells in ice-cold 1X Assay/Lysis Buffer supplemented with protease inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with PAK1 PBD Agarose beads for 1 hour at 4°C with gentle agitation.

-

Wash the beads three times with 1X Assay/Lysis Buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and total cell lysates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

-

Quantify the band intensities to determine the relative amount of active Rac1.

F-actin Staining with Phalloidin

This method is used to visualize filamentous actin (F-actin) within cells.

Materials:

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Bovine Serum Albumin (BSA)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Protocol:

-

Seed cells on glass coverslips and allow them to adhere.

-

Treat cells with 1A-116 or vehicle control.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with the fluorescently labeled phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Wound Healing (Scratch) Assay

This assay assesses the effect of 1A-116 on collective cell migration.

Materials:

-

Cell culture plates (e.g., 12-well plates)

-

Sterile pipette tip (e.g., 200 µL)

-

Cell culture medium

-

Microscope with imaging capabilities

Protocol:

-

Seed cells in a culture plate and grow them to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing 1A-116 at various concentrations or a vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate and capture images of the same fields at regular time intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.

-

Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure to determine the effect of 1A-116 on cell migration.

F-actin/G-actin Ratio Assay

This assay quantifies the relative amounts of filamentous (F-actin) and globular (G-actin) actin in cells.

Materials:

-

F-actin stabilization buffer (e.g., containing phalloidin and protease inhibitors)

-

Cell lysis buffer

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-actin antibody

Protocol:

-

Treat cells with 1A-116 or vehicle control.

-

Lyse the cells in a buffer that stabilizes F-actin.

-

Separate the F-actin from the G-actin by ultracentrifugation (e.g., 100,000 x g for 1 hour). The F-actin will be in the pellet, and the G-actin will be in the supernatant.

-

Carefully collect the supernatant (G-actin fraction).

-

Resuspend the pellet (F-actin fraction) in a depolymerizing buffer.

-

Resolve equal volumes of the F-actin and G-actin fractions by SDS-PAGE.

-

Perform Western blotting using an anti-actin antibody.

-

Quantify the band intensities of actin in both fractions to determine the F-actin/G-actin ratio.

Conclusion

The Rac1 inhibitor 1A-116 presents a valuable tool for dissecting the role of Rac1 in actin-dependent cellular processes. Its specific mechanism of action, involving the inhibition of Rac1-GEF interactions, leads to profound effects on the actin cytoskeleton, ultimately impacting cell morphology, migration, and proliferation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of 1A-116 in diseases driven by aberrant Rac1 signaling and dysregulated actin dynamics. Further studies quantifying the direct impact of 1A-116 on F-actin to G-actin ratios will provide a more complete understanding of its molecular effects on the cytoskeleton.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Rac1 Inhibitor 1A-116: A Comprehensive Technical Review of its Anti-Proliferative Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 1A-116 is a potent and specific small molecule inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho GTPase family.[1] Rac1 is a critical regulator of numerous cellular processes, including cell proliferation, migration, and cytoskeletal organization.[2] Its aberrant activation is a hallmark of various malignancies, making it a compelling target for anti-cancer drug development. This technical guide provides an in-depth analysis of the anti-proliferative effects of 1A-116, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

1A-116 exerts its anti-proliferative effects by selectively inhibiting the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[2] This inhibition is dependent on the presence of the tryptophan 56 (Trp56) residue within the Rac1 protein.[3] By preventing the binding of GEFs such as Vav, Tiam1, and Dbl, 1A-116 effectively blocks the activation of Rac1, thereby impeding downstream signaling pathways that drive cell proliferation and survival.[4][5] Notably, 1A-116 does not affect the closely related Rho GTPase, Cdc42, highlighting its specificity.[5][6] The compound has also been shown to inhibit the oncogenic Rac1 P29S mutant.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of 1A-116, inhibiting the Rac1 signaling pathway.

Quantitative Anti-Proliferative Activity

1A-116 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in models of glioblastoma and breast cancer. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Table 1: In Vitro Anti-Proliferative Activity of 1A-116 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| F3II | Breast Cancer | 4 | [1][6] |

| MDA-MB-231 | Breast Cancer | 21 | [1][6] |

| LN229 | Glioblastoma | Refer to original source for specific value | [5] |

| U87MG | Glioblastoma | Refer to original source for specific value | [5] |

Note: Specific IC50 values for all glioma cell lines require consultation of the primary literature.

Effects on Cell Cycle and Apoptosis

Beyond inhibiting proliferation, 1A-116 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][5]

Cell Cycle Arrest

Treatment with 1A-116 leads to a halt in cell cycle progression, preventing cancer cells from dividing.[5]

Induction of Apoptosis

1A-116 is a potent inducer of apoptosis, or programmed cell death.[1] Studies have shown that treatment with 1A-116 leads to an increase in apoptotic markers. For instance, in LN229 glioma cells, treatment with 20 µM and 50 µM of 1A-116 for 6 hours resulted in a significant increase in early apoptosis as measured by Annexin V staining.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-proliferative effects of 1A-116.

Cell Proliferation Assays

4.1.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, F3II) in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[6]

-

Treatment: Treat cells with various concentrations of 1A-116 for the desired duration (e.g., 48 hours).[6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 value using non-linear regression analysis.[3][8]

4.1.2. Crystal Violet Assay

This assay stains the DNA of adherent cells to provide a measure of cell number.

-

Cell Seeding: Plate cells (e.g., LN229, U87MG) in 96-well plates at a density of 3.5 x 10^4 cells per well.[5]

-

Treatment: Treat cells with different concentrations of 1A-116 (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) for 72 hours.[5]

-

Fixation: Fix the cells with methanol.[5]

-

Staining: Stain the cells with 0.5% crystal violet solution.[5]

-

Resuspension: Resuspend the crystal violet in a methanol-acetic acid solution (3:1).[5]

-

Absorbance Measurement: Measure the absorbance at 595 nm.[5]

-

Data Analysis: Determine the concentration of 1A-116 that produces 50% inhibition (IC50) using non-linear regression.[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells (e.g., HCT-116) with the desired concentrations of 1A-116 for a specified time (e.g., 48 hours).[9]

-

Cell Harvesting: Collect the cells and wash them twice with cold PBS.[9]

-

Resuspension: Resuspend the cells in binding buffer.[9]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle by flow cytometry.

-

Cell Treatment: Treat cells with 1A-116 for the desired time (e.g., 24 hours).

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.[11]

-

Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Experimental and logical relationship Workflows

Cell-Based Assay Workflow

Caption: General workflow for in vitro evaluation of 1A-116's anti-proliferative effects.

In Vivo Efficacy

In addition to its potent in vitro activity, 1A-116 has demonstrated anti-tumor effects in vivo. In an orthotopic IDH-wild type glioma mouse model, intraperitoneal administration of 1A-116 resulted in a dose-dependent antitumor effect and increased survival time.[5][14] A toxicology profile of 1A-116 in vivo also appeared favorable.[5][14]

Conclusion

1A-116 is a promising anti-cancer agent that effectively targets the Rac1 signaling pathway. Its ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models, coupled with its in vivo efficacy and favorable safety profile, underscores its potential for further preclinical and clinical development. This technical guide provides a comprehensive overview of the anti-proliferative effects of 1A-116, offering valuable data and methodologies for researchers in the field of oncology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rac1 Inhibitor 1A-116: A Technical Guide to its Impact on Cancer Cell Migration and Invasion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. A critical aspect of this complex process is the ability of cancer cells to migrate and invade surrounding tissues. The Rho GTPase family member, Rac1, has emerged as a key regulator of these processes, making it a compelling target for anti-cancer therapies. This technical guide provides an in-depth analysis of the small molecule inhibitor 1A-116 , focusing on its mechanism of action and its quantifiable effects on cancer cell migration and invasion. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-metastatic agents.

Mechanism of Action: Inhibition of Rac1 Activation

1A-116 is a potent and specific inhibitor of Rac1 activity.[1] Its primary mechanism of action involves the disruption of the interaction between Rac1 and its activating proteins, the guanine nucleotide exchange factors (GEFs).[2] Specifically, 1A-116 has been shown to block the binding of Rac1 to GEFs such as Tiam1 and P-Rex1 .[3][4] By preventing this interaction, 1A-116 effectively locks Rac1 in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that are crucial for cell motility.[2]

Rac1 Signaling Pathway in Cancer Cell Migration

The following diagram illustrates the central role of Rac1 in mediating cancer cell migration and invasion, and the point of intervention for 1A-116.

Quantitative Analysis of 1A-116's Impact on Cancer Cell Migration and Invasion

The inhibitory effects of 1A-116 on cancer cell migration and invasion have been demonstrated across various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Effect of 1A-116 on Cancer Cell Migration

| Cell Line | Cancer Type | Assay | 1A-116 Concentration (µM) | % Inhibition of Migration (approx.) | Reference |

| LN229 | Glioblastoma | Wound Healing | 10 | Significant reduction | [4] |

| U-87 MG | Glioblastoma | Not Specified | Not Specified | Inhibition observed | [4] |

| F3II | Breast Cancer | Not Specified | Not Specified | Inhibition observed | [3] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Inhibition observed | [3] |

Table 2: Effect of 1A-116 on Cancer Cell Invasion

| Cell Line | Cancer Type | Assay | 1A-116 Concentration (µM) | % Inhibition of Invasion (approx.) | Reference |

| LN229 | Glioblastoma | Not Specified | Not Specified | Inhibition observed | [2] |

| U-87 MG | Glioblastoma | Not Specified | Not Specified | Inhibition observed | [2] |

| F3II | Breast Cancer | Not Specified | Not Specified | Inhibition observed | [3] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Inhibition observed | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments used to assess the impact of 1A-116 on cancer cell migration and invasion.

Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration in vitro.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

1A-116 stock solution (in a suitable solvent like DMSO)

-

Multi-well culture plates (e.g., 24-well plates)

-

Sterile p200 or p1000 pipette tips

-

Inverted microscope with a camera

Procedure:

-

Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Once confluent, use a sterile pipette tip to create a linear scratch across the center of the cell monolayer.

-

Gently wash the wells twice with PBS to remove any detached cells and debris.

-

Replace the PBS with fresh culture medium containing the desired concentration of 1A-116 or the vehicle control (e.g., DMSO).

-

Immediately capture images of the scratch in each well using an inverted microscope. This is the 0-hour time point.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

After a predetermined time (e.g., 16-24 hours), capture images of the same fields as in step 5.

-

The extent of cell migration is quantified by measuring the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Area_t0 - Area_t_final) / Area_t0) * 100

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Cancer cell line of interest

-

Serum-free and complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

1A-116 stock solution

-

Transwell inserts (typically with 8 µm pores)

-

Matrigel or other basement membrane extract

-

Cotton swabs

-

Fixation solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Harvest and resuspend the cancer cells in serum-free medium containing the desired concentration of 1A-116 or the vehicle control.

-

Add complete medium, containing a chemoattractant such as fetal bovine serum (FBS), to the lower chamber of the multi-well plate.

-

Carefully place the Matrigel-coated Transwell inserts into the wells.

-

Seed the cell suspension into the upper chamber of the inserts.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for invasion (e.g., 24-48 hours).

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a suitable fixation solution.

-

Stain the fixed cells with a staining solution like crystal violet.

-

After washing and drying, image the stained cells using an inverted microscope.

-

Quantify the number of invading cells by counting the stained cells in several random fields of view.

Conclusion

The Rac1 inhibitor 1A-116 demonstrates significant potential as an anti-metastatic agent by effectively targeting a key driver of cancer cell migration and invasion. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of 1A-116. The continued exploration of Rac1 inhibitors and their impact on the intricate signaling networks governing metastasis is a promising avenue for the development of novel and effective cancer therapies.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

- 3. Inhibition of cell invasion by indomethacin on glioma cell lines: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Rac1 Inhibitor 1A-116: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1A-116 is a potent and specific small-molecule inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a critical member of the Rho family of GTPases. Dysregulation of Rac1 signaling is implicated in the pathogenesis of numerous human cancers, driving processes such as proliferation, survival, migration, and invasion. Developed through a rational drug design approach, 1A-116 has demonstrated significant anti-tumoral and anti-metastatic effects in a variety of preclinical cancer models. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of 1A-116. Detailed methodologies for key experimental assays are presented, along with a summary of its quantitative effects on cancer cells. Furthermore, the underlying signaling pathways affected by 1A-116 are illustrated to provide a comprehensive understanding of its mechanism of action.

Chemical Structure and Physicochemical Properties

1A-116, with the chemical name N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]guanidine, was rationally designed to target the Rac1 protein. Its chemical structure is depicted below.

Chemical Structure of 1A-116:

Table 1: Physicochemical Properties of 1A-116

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆F₃N₃ | [1][2] |

| Molecular Weight | 307.31 g/mol | [1][2] |

| CAS Number | 1430208-73-3 | [1][2] |

| Predicted logP | 4.67 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 3 | [3] |

| Polar Surface Area | 50.41 Ų | [3] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |

Mechanism of Action

1A-116 functions as a specific inhibitor of Rac1 activation. It targets the tryptophan 56 (Trp56) residue of Rac1, a critical amino acid for the interaction between Rac1 and its activating Guanine Nucleotide Exchange Factors (GEFs).[4] By binding to this site, 1A-116 sterically hinders the binding of GEFs, thereby preventing the exchange of GDP for GTP and maintaining Rac1 in its inactive state. This inhibitory action is specific to Rac1, with no significant effect observed on the closely related Rho GTPase, Cdc42.[1]

The inhibition of Rac1 activation by 1A-116 disrupts the Rac1-PAK1 signaling axis, which is crucial for many cellular processes that are hijacked by cancer cells.[4] This leads to a reduction in the phosphorylation of downstream effectors and a subsequent decrease in pro-tumorigenic activities.

Biological Activity and Efficacy

1A-116 has demonstrated a broad spectrum of anti-cancer activities in various preclinical models, including breast cancer, glioblastoma, and acute myeloid leukemia. Its primary effects include the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.

Table 2: In Vitro Efficacy of 1A-116 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| F3II | Breast Cancer | Proliferation | IC₅₀ | 4 µM | [5] |

| MDA-MB-231 | Breast Cancer | Proliferation | IC₅₀ | 21 µM | [5] |

| LN229 | Glioblastoma | Proliferation | IC₅₀ | ~20 µM | |

| U87MG | Glioblastoma | Proliferation | IC₅₀ | ~25 µM | |

| COS-1 (transfected with active GEFs) | N/A | SRE-Luciferase | Inhibition of GEF-mediated SRE activation | Vav family: 40-50% inhibitionDbl: 60% inhibitionTiam1: 75% inhibition | |

| F3II | Breast Cancer | Rac1 Activation | Reduction of Rac1-GTP levels | Concentration-dependent reduction | [5] |

In vivo studies have shown that 1A-116 possesses a favorable toxicological profile and can effectively reduce tumor growth and metastasis.[6] Furthermore, in silico predictions suggest that 1A-116 can penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of 1A-116.

Rac1 Pull-Down Activation Assay

This assay is used to specifically measure the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Cells of interest treated with 1A-116 or vehicle control.

-

Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors).

-

PAK-PBD (p21-binding domain) coated agarose or magnetic beads.

-

Wash Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1% Igepal CA-630).

-

2x Laemmli sample buffer.

-

Anti-Rac1 antibody.

-

Standard Western blotting equipment.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells and collect the lysate.

-

Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Pull-Down: Incubate equal amounts of protein from each sample (typically 500 µg - 1 mg) with PAK-PBD beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer. Boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of active, pulled-down Rac1. A fraction of the total cell lysate should also be run to determine the total Rac1 levels.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the Serum Response Factor (SRF), which is downstream of the Rac1 signaling pathway.

Materials:

-

HEK293T or other suitable cell line.

-

SRE-luciferase reporter plasmid (containing multiple copies of the SRE driving firefly luciferase expression).

-

A control plasmid expressing Renilla luciferase for normalization.

-

Expression plasmids for constitutively active GEFs (e.g., Vav1, Tiam1) or Rac1 mutants.

-

Transfection reagent (e.g., Lipofectamine).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the desired GEF or Rac1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, replace the medium with fresh medium containing 1A-116 at various concentrations or a vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of SRE activity by 1A-116 compared to the vehicle-treated control.

3D Organotypic/Tumorsphere Culture

This method allows for the assessment of 1A-116's effects in a more physiologically relevant three-dimensional environment.

Materials:

-

Cancer cell line of interest.

-

Basement membrane extract (BME), such as Matrigel.

-

Culture medium appropriate for the cell line, supplemented with necessary growth factors.

-

Low-attachment culture plates.

-

Reagents for viability/apoptosis assays (e.g., CellTiter-Glo 3D, Caspase-Glo 3D).

-

Microscope for imaging.

Protocol:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension.

-

Embedding: Resuspend the cells in ice-cold BME at a desired density (e.g., 2,000-5,000 cells per 50 µL).

-

Seeding: Carefully dispense droplets (domes) of the cell-BME mixture into the center of wells of a pre-warmed low-attachment plate.

-

Polymerization: Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to solidify.

-

Culture: Gently add pre-warmed culture medium to each well. Culture the organoids/tumorspheres at 37°C and 5% CO₂, changing the medium every 2-3 days.

-

Treatment: Once organoids/tumorspheres have formed (typically 4-7 days), replace the medium with fresh medium containing 1A-116 at various concentrations or a vehicle control.

-

Analysis: After the desired treatment period (e.g., 72-96 hours), assess the effects of 1A-116 on organoid/tumorsphere size, morphology, invasion into the surrounding matrix, and cell viability/apoptosis using appropriate imaging techniques and 3D-compatible assays.

Conclusion